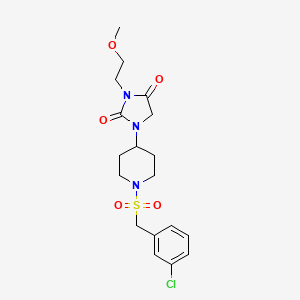
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C18H24ClN3O5S and its molecular weight is 429.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1-((3-Chlorobenzyl)sulfonyl)piperidin-4-yl)-3-(2-methoxyethyl)imidazolidine-2,4-dione, also known by its CAS number 2178773-06-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H24ClN3O5S, with a molecular weight of 429.9 g/mol. The structure incorporates a piperidine ring, a sulfonyl group, and an imidazolidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 2178773-06-1 |
| Molecular Formula | C₁₈H₂₄ClN₃O₅S |
| Molecular Weight | 429.9 g/mol |
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table: Antibacterial Activity Against Selected Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory effects. It has shown strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial targets in the treatment of neurodegenerative diseases and urinary tract infections, respectively. The IC50 values for these activities indicate potent effects, with some derivatives achieving IC50 values as low as 0.63 µM .
Table: Enzyme Inhibition Data
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.63 |
| Urease | Strong Inhibition |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets. Docking studies suggest that the compound binds effectively to active sites on enzymes and bacterial receptors, thereby inhibiting their function . The presence of the chlorobenzyl group enhances lipophilicity, facilitating better membrane penetration and interaction with cellular targets.
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this structure:
- Case Study on Antibacterial Efficacy : A study involving a series of piperidine derivatives demonstrated that modifications in the sulfonamide group significantly enhanced antibacterial potency against multi-drug resistant strains .
- Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress through AChE inhibition, suggesting potential applications in treating Alzheimer's disease .
Eigenschaften
IUPAC Name |
1-[1-[(3-chlorophenyl)methylsulfonyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O5S/c1-27-10-9-21-17(23)12-22(18(21)24)16-5-7-20(8-6-16)28(25,26)13-14-3-2-4-15(19)11-14/h2-4,11,16H,5-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUCPUNTCTZDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CN(C1=O)C2CCN(CC2)S(=O)(=O)CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














